Corilagin Corilagin Corilagin is an ellagitannin with a hexahydroxydiphenoyl group bridging over the 3-O and 6-O of the glucose core. It has a role as an antihypertensive agent, an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor, a non-steroidal anti-inflammatory drug and an antioxidant. It is an ellagitannin and a gallate ester.
Corilagin is a natural product found in Euphorbia prostrata, Phyllanthus tenellus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 23094-69-1
VCID: VC21326048
InChI: InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)23-19(35)13(43-27)5-42-25(40)7-3-11(30)17(33)20(36)14(7)15-8(26(41)44-23)4-12(31)18(34)21(15)37/h1-4,13,19,22-23,27-38H,5H2/t13-,19-,22-,23+,27+/m1/s1
SMILES:
Molecular Formula: C27H22O18
Molecular Weight: 634.5 g/mol

Corilagin

CAS No.: 23094-69-1

VCID: VC21326048

Molecular Formula: C27H22O18

Molecular Weight: 634.5 g/mol

* For research use only. Not for human or veterinary use.

Corilagin - 23094-69-1

Description

Corilagin is a polyphenolic compound classified as an ellagitannin, a type of hydrolyzable tannin. It was first isolated in 1951 from the extract of Caesalpinia coriaria, hence its name . This compound is also found in various other plants, including Euphorbia prostrata, Phyllanthus tenellus, Alchornea glandulosa, and the leaves of Punica granatum (pomegranate) .

Biological Activities of Corilagin

Corilagin exhibits a wide range of biological activities, making it a compound of interest in medical research.

Antioxidant and Anti-inflammatory Effects

Corilagin has been shown to possess antioxidant properties and can inhibit the NF-κB pathway, which plays a crucial role in inflammation . It also prevents the release of TNF-α, a pro-inflammatory cytokine . These properties suggest its potential use in treating inflammatory conditions.

Cardiovascular Effects

Hepatoprotective Effects

Recent studies indicate that corilagin can prevent non-alcoholic fatty liver disease (NAFLD) by improving lipid metabolism and glucose homeostasis in the liver .

Ovarian Cancer Studies

In studies involving ovarian cancer cells (A2780), corilagin showed significant cytotoxic effects with IC50 values of 61.32 μM and 47.81 μM after 24 and 48 hours of treatment, respectively . It was less cytotoxic to normal ovarian epithelial cells, indicating a favorable therapeutic index.

Mechanism of Action in Cancer Cells

Corilagin induces cell cycle arrest at the G2/M phase by downregulating cyclin B1 and cdc2 through the regulation of Myt1 and Wee1 . It also promotes apoptosis in cancer cells, contributing to its anticancer effects.

Autophagy Inhibition

In acute myeloid leukemia (AML) cells (HL-60), corilagin inhibited autophagy and induced apoptosis by regulating the miR-451/HMGB1 axis .

Table 1: IC50 Values of Corilagin in Ovarian Cancer Cells

Cell LineTreatment TimeIC50 (μM)
A278024 hours61.32
A278048 hours47.81
Normal OSE24 hours263.72
Normal OSE48 hours174.52

Table 2: Biological Activities of Corilagin

Biological ActivityDescription
AntioxidantInhibits oxidative stress and lipid peroxidation
Anti-inflammatoryInhibits NF-κB pathway and TNF-α release
AnticancerInduces cell cycle arrest and apoptosis in cancer cells
Cardiovascular EffectsInhibits PAI-1, increases tPA, contributing to thrombolytic effects
HepatoprotectivePrevents non-alcoholic fatty liver disease by improving lipid metabolism
CAS No. 23094-69-1
Product Name Corilagin
Molecular Formula C27H22O18
Molecular Weight 634.5 g/mol
IUPAC Name [(1S,19R,21S,22R,23R)-6,7,8,11,12,13,22,23-octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-21-yl] 3,4,5-trihydroxybenzoate
Standard InChI InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)23-19(35)13(43-27)5-42-25(40)7-3-11(30)17(33)20(36)14(7)15-8(26(41)44-23)4-12(31)18(34)21(15)37/h1-4,13,19,22-23,27-38H,5H2/t13-,19-,22-,23+,27+/m1/s1
Standard InChIKey TUSDEZXZIZRFGC-XIGLUPEJSA-N
Isomeric SMILES C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O
Canonical SMILES C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O
Synonyms 1-O-galloyl-3,6-(R)-hexahydroxydiphenol-beta-D-glucose
corilagin
PubChem Compound 73568
Last Modified Aug 15 2023

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